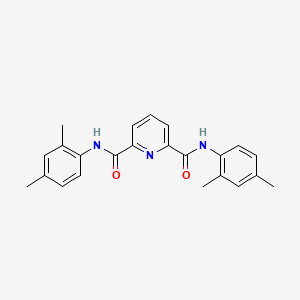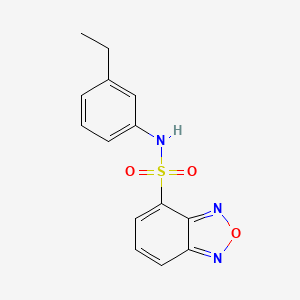
N,N'-bis(2,4-dimethylphenyl)pyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-BIS(2,4-DIMETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid or its derivatives with 2,4-dimethylaniline . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired amide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N2,N6-BIS(2,4-DIMETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: N-oxides of the amide.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N2,N6-BIS(2,4-DIMETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE has several applications in scientific research:
Coordination Chemistry: Used as a ligand to form complexes with transition metals, which are studied for their catalytic properties.
Catalysis: Employed in catalytic organic transformations, including cross-coupling reactions and oxidation processes.
Biological Studies: Investigated for its potential as a stabilizer of reactive species and as a synthetic model for metalloenzyme active sites.
Sensing and Recognition: Utilized in the development of sensors for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of N2,N6-BIS(2,4-DIMETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE involves its ability to coordinate with metal ions through its pyridine and amide functional groups. This coordination can stabilize reactive species and facilitate catalytic processes by providing a suitable environment for the reaction to occur . The compound’s unique structure allows it to interact with specific molecular targets and pathways, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- N2,N6-bis(4-dimethylaminophenyl)pyridine-2,6-dicarboxamide
- N2,N6-bis(3,4-dimethylphenyl)pyridine-2,6-dicarboxamide
- N2,N6-bis(2-hydroxy-1-phenylethyl)pyridine-2,6-dicarboxamide
Uniqueness
N2,N6-BIS(2,4-DIMETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and coordination behavior. This uniqueness makes it a valuable compound for studying the effects of different substituents on the properties and applications of pyridine-2,6-dicarboxamide derivatives .
Properties
Molecular Formula |
C23H23N3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-N,6-N-bis(2,4-dimethylphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C23H23N3O2/c1-14-8-10-18(16(3)12-14)25-22(27)20-6-5-7-21(24-20)23(28)26-19-11-9-15(2)13-17(19)4/h5-13H,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
ZQVRRYMNBXVZTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=C(C=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11123420.png)
![N-(4-methylphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11123423.png)

![(2Z)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B11123429.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B11123431.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11123434.png)

![3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11123437.png)
![N-(2-fluorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11123439.png)
![(2Z)-2-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11123442.png)
![N-(2-methylpropyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11123445.png)
![(5Z)-5-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11123459.png)

![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11123479.png)
